MERIOLIN 5
Description
Structure
3D Structure
Properties
CAS No. |
1011711-76-4 |
|---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
ZHMRPXZRUZLCNL-UHFFFAOYSA-N |
SMILES |
CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Canonical SMILES |
CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Synonyms |
MHR; 4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Meriolin 5 and Analogues
Rational Design and Chemical Derivatization of Meriolin Analogues
Modifications on the Pyrimidine (B1678525) Moiety
The synthetic methodologies for modifying the pyrimidine moiety of Meriolin 5 and its analogues primarily involve nucleophilic substitution reactions, cyclocondensation, and cross-coupling approaches, allowing for the introduction of diverse substituents. These modifications aim to alter the chemical properties of the compounds, enabling further exploration of their potential applications.
Nucleophilic Substitution Reactions
Table 1: Nucleophilic Substitution Strategies on the Pyrimidine Moiety
| Starting Material | Key Reagents/Steps | Resulting Derivatives | Overall Yield Range |
| Meriolin derivative 3ae | 1. Methanesulfonyl chloride (112) 2. Various amines (113) | Meriolin derivatives 3ag-ai | 76–86% mdpi.comencyclopedia.pubnih.gov |
| Iodinated and N-protected 7-azaindole (B17877) (124) | 1. Transformation to pinacolyl boronic ester 2. Suzuki coupling with 130 (to 3cd) 3. Oxidation to sulfone 3ce (with m-CPBA) 4. Nucleophilic substitution with primary (131) or secondary amines (132) | Meriolins 3bk-cc | 29–39% mdpi.comencyclopedia.pub |
Cyclocondensation Reactions
Table 2: Cyclocondensation Strategies for Pyrimidine Moiety Formation/Modification
| Starting Material | Key Reagents/Steps | Resulting Derivatives | Overall Yield |
| 3-iodo-N-Boc-7-azaindole (99a) | 1. Sonogashira coupling (to alkynones 101) 2. Cyclization with guanidine (B92328) (37) | Meriolin 3a | 37% nih.gov |
| Meriolin 3n | 51% nih.gov | ||
| Intermediate 135 | Cyclocondensation with guanidine carbonate (136) | Meriolin 3cu | 40% nih.gov |
Masuda Borylation-Suzuki Coupling (MBSC) Sequence
The one-pot Masuda Borylation-Suzuki Coupling (MBSC) sequence has emerged as a highly efficient synthetic tool for the preparation of meriolins, including those with modifications on the pyrimidine ring. This sequence allows for direct and streamlined access to various 2-aminopyridyl meriolin congeners, sometimes referred to as pyrimeriolins mdpi.com. This method offers a versatile route for diversity-oriented synthesis, enabling the systematic introduction of different substituents on the pyrimidine ring.
Molecular Mechanisms of Action of Meriolin 5 As a Kinase Inhibitor
Comprehensive Kinase Inhibition Profile
Meriolin 5, as part of the broader meriolin family, exhibits potent inhibitory activity against several protein kinases. acs.org While demonstrating enhanced specificity towards Cyclin-Dependent Kinases (CDKs) compared to its parent compound, variolin B, it also targets other key kinases involved in cellular regulation. aacrjournals.orgnih.gov This profile suggests that the biological effects of this compound are a result of its ability to modulate multiple signaling pathways simultaneously. The inhibitory action of meriolins extends to CDKs, Glycogen Synthase Kinase-3 (GSK-3), Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), and Casein Kinase 1 (CK1). aacrjournals.orgresearchgate.netacs.org
Cyclin-Dependent Kinases (CDKs) as Primary Targets
The primary targets of the meriolin class of compounds are the Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription. nih.govnih.gov Hyperactivity of CDKs is a common feature in many human cancers, making them an attractive target for therapeutic intervention. nih.govnih.gov Meriolins have been shown to be potent inhibitors of various CDKs, leading to cell cycle arrest and the induction of apoptosis in cancer cell lines. nih.govaacrjournals.org The interaction of meriolins with CDKs occurs within the ATP-binding pocket of the kinase. aacrjournals.orgacs.org Specifically, the crystal structure of this compound in complex with CDK2/cyclin A has been resolved, providing detailed insight into its binding mode. acs.org
Members of the meriolin family have demonstrated potent inhibitory activity against a range of CDKs, particularly CDK1, CDK2, CDK4, CDK5, and CDK9. researchgate.netresearchgate.netmdpi.com Studies on various meriolin derivatives have consistently shown low nanomolar IC50 values against these kinases. nih.gov CDK2 and CDK9 appear to be particularly sensitive to inhibition by meriolins. aacrjournals.orgnih.gov The inhibition of these specific CDKs by meriolins has been shown to prevent the phosphorylation of their respective substrates, such as protein phosphatase 1α (a CDK1 substrate), the retinoblastoma protein (a CDK4 substrate), and the large subunit of RNA polymerase II (a CDK9 substrate). aacrjournals.orgnih.gov
Table 1: Inhibitory Activity of Meriolins against Cyclin-Dependent Kinases
| Kinase | IC50 (nM) for Meriolin 3 |
| CDK1/cyclin B | 35 |
| CDK2/cyclin A | 8 |
| CDK5/p25 | 20 |
| CDK9/cyclin T | 5 |
| Data for Meriolin 3 is presented as representative of the meriolin class, which shows potent CDK inhibition. aacrjournals.org this compound is expected to have a similar potent profile. |
Inhibition of Other Relevant Kinases
Meriolins are known to be potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). aacrjournals.orgacs.org GSK-3 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell survival, and development. nih.gov The inhibition of GSK-3 by meriolins is a shared characteristic with many other CDK inhibitors. aacrjournals.org
Table 2: Inhibitory Activity of Meriolins against GSK-3
| Kinase | IC50 (nM) for Meriolin 3 |
| GSK-3α/β | 15 |
| Data for Meriolin 3 is presented as representative of the meriolin class. aacrjournals.org |
Meriolins also exhibit inhibitory activity towards Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). researchgate.netacs.org DYRK1A is implicated in various cellular functions, including cell proliferation and neurodevelopment, and is considered a therapeutic target for several diseases. nih.gov The ability of meriolins to inhibit DYRK1A, in addition to CDKs and GSK-3, highlights their multi-targeted nature. acs.org
Inhibition of Casein Kinase 1 (CK1) is another feature of the meriolin kinase inhibition profile. aacrjournals.orgresearchgate.net CK1 is a family of serine/threonine kinases involved in the regulation of diverse cellular processes, such as circadian rhythms, membrane trafficking, and DNA repair. aacrjournals.org While meridianins show some activity against CK1, variolins and meriolins are particularly potent inhibitors of this kinase. aacrjournals.org
Table 3: Inhibitory Activity of Meriolins against CK1
| Kinase | IC50 (nM) for Meriolin 3 |
| CK1δ/ε | 25 |
| Data for Meriolin 3 is presented as representative of the meriolin class. aacrjournals.org |
Sphingosine (B13886) Kinase 1 and 2 Inhibition
Meriolins, the class of compounds to which this compound belongs, have been identified as multi-kinase inhibitors. researchgate.netdntb.gov.ua Research indicates that these compounds also target Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), albeit to a lesser extent than their primary targets, the cyclin-dependent kinases (CDKs). researchgate.netnih.gov While the broader meriolin class is known to inhibit these kinases, specific inhibitory concentrations (IC50) for this compound against SphK1 and SphK2 are not detailed in the currently available literature, suggesting that its activity against these specific kinases may be less potent or less extensively characterized compared to other members of the meriolin family.
Phosphoinositide-dependent Kinase 1 (PDK1) Inhibition
Similar to its activity against sphingosine kinases, the meriolin family of compounds has been shown to inhibit Phosphoinositide-dependent Kinase 1 (PDK1). researchgate.netnih.gov This positions this compound as a compound with a broad inhibitory profile that extends beyond CDKs. However, specific quantitative data detailing the IC50 value of this compound against PDK1 is not presently available in published research, indicating a potential area for further investigation to fully characterize its inhibitory spectrum.
Structural Biology of Meriolin-Kinase Interactions
The interaction of meriolins with their kinase targets has been elucidated through structural biology studies, primarily focusing on their binding to CDKs.
Binding Site within the ATP-Binding Pocket
Crystallographic studies have revealed that meriolins, as kinase inhibitors, bind within the ATP-binding pocket of the kinase. aacrjournals.orgnih.gov This is a common mechanism for kinase inhibitors, as they competitively block the binding of ATP, which is necessary for the kinase to phosphorylate its substrates.
Comparative Analysis of Binding Orientations with Related Inhibitors
Interestingly, the binding orientation of meriolins within the ATP-binding pocket of CDK2/cyclin A differs from that of related inhibitors like variolin B. aacrjournals.orgnih.gov Co-crystallization studies have shown a distinct orientation for these two inhibitors, which may contribute to the increased efficiency of the meriolin family in inhibiting CDK2. aacrjournals.org This difference in binding mode highlights how subtle structural modifications between inhibitor families can significantly impact their interaction with the target kinase.
Downstream Impact on Cellular Regulatory Pathways
The inhibition of key kinases by this compound leads to significant downstream effects on cellular processes, most notably the regulation of the cell cycle.
Cell Cycle Progression Modulation
A primary consequence of the kinase inhibitory activity of this compound is the modulation of cell cycle progression. Multiple studies have demonstrated that this compound induces cell cycle arrest, specifically in the G2/M phase. aacrjournals.org In human glioma cell lines, exposure to this compound resulted in a significant decrease in the G1 phase population and a marked increase in the G2/M phase population. aacrjournals.org This effect on the cell cycle is a direct result of the inhibition of CDKs that are crucial for the transition through different phases of cell division. The arrest in the G2/M phase prevents cells from entering mitosis, ultimately inhibiting cell proliferation.
| Cell Line | Treatment | Effect on Cell Cycle |
| U87 Glioblastoma | This compound (0.1 µM) | Significant reduction in G1 phase, marked increase in G2/M phase. aacrjournals.org |
| SW1088 Astrocytoma | This compound | Induction of G2/M phase cell-cycle arrest. aacrjournals.org |
Inhibition of Retinoblastoma Protein (Rb) Phosphorylation
The Retinoblastoma protein (Rb) is a tumor suppressor that acts as a critical checkpoint for cell cycle progression from the G1 to the S phase. nih.govnih.gov Its function is tightly regulated by phosphorylation, primarily by CDK4/cyclin D and CDK6/cyclin D complexes. nih.govnih.gov In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the genes necessary for DNA synthesis. nih.govnih.gov
For the cell cycle to advance, Rb must be inactivated through a process of hyperphosphorylation by CDKs. nih.gov Meriolins, as potent CDK inhibitors, disrupt this critical step. nih.govaacrjournals.org Studies on the meriolin family of compounds have demonstrated their ability to prevent the phosphorylation of the Rb protein. aacrjournals.orgresearchgate.net For example, related meriolin derivatives have been shown to abolish the phosphorylation of Rb at specific sites, such as Ser612 and Thr821, which are known targets of CDKs like CDK2. nih.govresearchgate.net By inhibiting the activity of CDKs responsible for Rb inactivation, this compound helps to maintain Rb in its active, growth-suppressive state. This leads to cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer cells. nih.govnih.gov The abnormal regulation of the CDK-Rb signaling pathway is a common feature in many human cancers, making its inhibition a key therapeutic strategy. nih.gov
| Compound | Target Kinase Family | Effect on Rb | Specific Sites Inhibited |
|---|---|---|---|
| Meriolins | CDKs (e.g., CDK4) | Inhibition of phosphorylation | Not specified for this compound; Ser612, Thr821 for other meriolins nih.gov |
Transcriptional Regulation Disruption
Beyond their role in cell cycle control, CDKs are also essential for regulating gene transcription. Meriolins interfere with this process, primarily by targeting transcription-regulating CDKs. aacrjournals.orgnih.gov
The transcription of protein-coding genes is carried out by RNA Polymerase II (Pol II). The activity of RNA Pol II is regulated by phosphorylation of its C-terminal domain (CTD), a long, repetitive tail containing multiple copies of the heptapeptide (B1575542) sequence YSPTSPS. nih.govbiorxiv.org The phosphorylation status of specific serine residues (Ser2 and Ser5) within this repeat dictates the stage of the transcription cycle.
CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), plays a pivotal role in the transition from transcription initiation to productive elongation. nih.govresearchgate.net CDK9 specifically phosphorylates the serine 2 (Ser2) position of the RNA Pol II CTD. nih.govbiorxiv.org This Ser2 phosphorylation is a crucial signal for the polymerase to disengage from the promoter-proximal pause and begin elongating the messenger RNA transcript. nih.gov
Meriolins have been identified as particularly potent inhibitors of CDK9. aacrjournals.orgresearchgate.net By inhibiting CDK9, this compound prevents the necessary phosphorylation of RNA Pol II at the Ser2 position. aacrjournals.orgnih.gov This lack of Ser2 phosphorylation stalls the polymerase, effectively blocking transcriptional elongation. nih.gov The inhibition of this process leads to a global downregulation of transcription, particularly affecting genes with short half-lives, including many that are critical for cancer cell survival, such as the anti-apoptotic protein Mcl-1. researchgate.netresearchgate.net This disruption of transcriptional regulation represents a distinct and powerful mechanism through which this compound exerts its anti-cancer effects. nih.govresearchgate.net
| Compound | Target Kinase | Substrate | Effect | Functional Consequence |
|---|---|---|---|---|
| Meriolins (general) | CDK9 | RNA Polymerase II (Ser2 of CTD) | Inhibition of phosphorylation aacrjournals.orgresearchgate.net | Blockade of transcriptional elongation nih.gov |
| Meriolin 16 (example) | CDK9 | RNA Polymerase II (Ser2 of CTD) | Prevents phosphorylation nih.govresearchgate.net | Inhibition of transcription initiation/elongation nih.gov |
Structure Activity Relationship Sar Studies of Meriolin 5 and Derivatives
Elucidation of Key Pharmacophoric Features for Kinase Inhibition
The kinase inhibitory activity of meriolins is attributed to specific structural features that enable them to bind effectively within the ATP-binding pocket of kinases. The core structure, a 3-(pyrimidin-4-yl)-7-azaindole, is the fundamental pharmacophore. nih.gov
Key features essential for kinase inhibition include:
The 7-Azaindole (B17877) Moiety: This planar heterocyclic system mimics the adenine (B156593) region of ATP. It acts as a crucial hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase. nih.gov This interaction is a hallmark of many ATP-competitive kinase inhibitors and is vital for anchoring the molecule in the active site.
The 2-Aminopyrimidine (B69317) Ring: This part of the molecule is also involved in forming hydrogen bonds with the kinase, further stabilizing the inhibitor-enzyme complex. Modifications to this ring can significantly impact binding affinity. nih.govencyclopedia.pub
Hybrid Structure Advantage: Meriolins combine the structural elements of both meridianins and variolins. This hybridization results in a molecule that can form hydrogen bonds via the 7-azaindole moiety with a significantly increased binding affinity compared to its parent compounds. nih.gov Crystal structure analyses of meriolins in complex with CDK2/cyclin A have confirmed their binding within the ATP-binding site, though their orientation can differ from that of variolin B. nih.govaacrjournals.org
Influence of Substituent Modifications on Kinase Selectivity and Potency
Systematic modifications of the meriolin scaffold have been crucial in developing derivatives with enhanced potency and selectivity for specific kinases.
The introduction and modification of alkoxy sidechains on the meriolin structure have been shown to significantly influence biological activity. Research has demonstrated that varying the length of an alkoxy sidechain can modulate the compound's interaction with the glycine-rich loop and the ribose-binding region of CDKs. nih.gov
One study systematically investigated the effect of alkoxy sidechain length on the cytotoxic properties of pyrimeriolin derivatives. The results indicated that an optimal sidechain length exists for maximizing biological activity. For instance, a butoxy sidechain was found to be optimal, while further extension of the chain led to a decrease in activity. This effect may be attributed to a combination of improved interaction within the enzyme pocket and changes in physicochemical properties like solubility and cell permeability. nih.gov
| Compound | Alkoxy Sidechain | Mean IC50 (µM) in Jurkat J16 Cells | Mean IC50 (µM) in Ramos Cells |
|---|---|---|---|
| Pyrimeriolin 3a | - | 0.128 | 0.140 |
| Pyrimeriolin 3b | Methoxy (B1213986) | 0.088 | 0.101 |
| Pyrimeriolin 3c | Ethoxy | 0.063 | 0.063 |
| Pyrimeriolin 3d | Propoxy | 0.041 | 0.043 |
| Pyrimeriolin 3e | Butoxy | 0.038 | 0.038 |
| Pyrimeriolin 3f | Pentoxy | 0.060 | 0.060 |
Functionalization at various positions on the 7-azaindole and pyrimidine (B1678525) rings is a key strategy for modulating the kinase inhibitory profile of meriolins. nih.govencyclopedia.pub Synthetic strategies have been developed to allow for derivatization at the N-1 and C-5 positions of the 7-azaindole core, as well as on the pyrimidine ring itself. encyclopedia.pub
For example, Suzuki coupling reactions have been employed to introduce various substituents at the C-5 position of the 7-azaindole unit. encyclopedia.pub Similarly, nucleophilic aromatic substitution on a pre-functionalized pyrimidine ring allows for the introduction of diverse amine groups. encyclopedia.pub These modifications can alter the electronic properties and steric profile of the molecule, leading to changes in kinase selectivity and potency. Meriolins 3, 5, and 15, for instance, exhibit potent antiproliferative properties with nanomolar IC50 values against glioma cell lines, highlighting the success of these synthetic modifications. nih.gov In contrast, Meriolin 7, with a modified and reportedly irrelevant structure, lacked this antiproliferative activity. nih.gov
Computational Approaches in SAR Analysis
Computational methods are increasingly used to complement experimental SAR studies, providing detailed insights into the molecular interactions that govern kinase inhibition by meriolin derivatives.
Molecular docking studies have been instrumental in visualizing the binding modes of meriolin derivatives within the ATP-binding sites of various kinases. nih.govnih.gov These simulations help to rationalize the observed SAR data and guide the design of new, more potent inhibitors. For example, docking studies have confirmed that meriolins occupy the ATP binding pocket of CDKs, and their binding modes are similar to other indole-containing kinase inhibitors. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the interactions over time. mdpi.comjapsonline.com MD simulations of meriolin derivatives bound to CDKs have revealed that while some parts of the molecule, like the indole (B1671886) moiety, may remain firmly placed, other regions can exhibit different dynamic behaviors. researchgate.net For instance, simulations of Meriolin 36 suggested the possibility of an alternative "flipped" binding mode due to the presence of two similar pharmacophoric patterns within its structure, which might explain its promiscuity as a kinase inhibitor. nih.govresearchgate.net
Theoretical studies delve deeper into the energetics and dynamics of the binding process. Steered molecular dynamics (SMD) simulations, for example, can be used to investigate the unbinding mechanism of inhibitors from their target kinases. nih.govresearchgate.net Such studies can provide valuable information about transient interactions and intermediate states that are not observable in static crystal structures. nih.gov By calculating the forces required to unbind a ligand, researchers can gain a qualitative understanding of binding affinity. nih.gov These theoretical approaches help to build a more complete picture of the structure-dynamic-activity relationship, complementing experimental and traditional computational methods in the rational design of next-generation Meriolin-based inhibitors. mdpi.com
Preclinical Cellular and in Vivo Efficacy of Meriolin 5
Antiproliferative and Cell Cycle Modulatory Activities
Meriolin 5 displays potent antiproliferative properties, effectively inhibiting the growth of human tumor cells at nanomolar concentrations nih.govacs.orgresearchgate.net. Studies have shown its efficacy in various cancer models, including human glioma cell lines (SW1088 and U87), human endothelial cells (HUV-EC-C), and inflammatory breast cancer (IBC) cell lines (SUM149 and KPL4) nih.govresearchgate.netoncotarget.com.
Table 1: Antiproliferative Activity of this compound (IC₅₀ values)
| Cell Line | IC₅₀ (nM) | Treatment Duration | Reference |
| SW1088 (Glioma) | 32 | 48 hours | nih.gov |
| U87 (Glioma) | 18.4 | 48 hours | nih.gov |
| SUM149 (IBC) | 20-80 | 72 hours | oncotarget.com |
| KPL4 (IBC) | 20-80 | 72 hours | oncotarget.com |
Induction of Specific Cell Cycle Arrest Phases (e.g., G1, G2/M)
A key mechanism underlying this compound's antiproliferative effect is its ability to induce specific cell cycle arrest. Research indicates that this compound primarily causes a significant accumulation of cells in the G2/M phase of the cell cycle nih.govresearchgate.netresearchgate.netoup.comoup.com. For instance, in U87 glioblastoma cells, a 48-hour exposure to this compound (0.1 µM) led to a marked increase in the G2/M phase population compared to control cells nih.gov. Similarly, in human endothelial cells (HUV-EC-C), this compound (0.1 µM, 72 hours) was observed to decrease the S phase population and increase the G2/M phase, indicating a G2/M arrest nih.gov. This arrest is associated with its potent inhibitory activity against cyclin-dependent kinases, particularly CDK2 and CDK9, which are crucial regulators of cell cycle progression acs.orgfigshare.comaacrjournals.orgnih.govpdbj.org.
Table 2: this compound Induced Cell Cycle Arrest in U87 Glioma Cells
| Treatment (0.1 µM, 48h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (DMSO) | Significantly higher | Moderate | Significantly lower | nih.gov |
| This compound | Significantly reduced | Not specified | Markedly increased | nih.gov |
Note: Specific percentage values for G1, S, and G2/M phases for this compound treatment were not explicitly provided in the snippet for U87 cells, but the trend of reduction in G1 and increase in G2/M was clearly stated.
Inhibition of Cellular Proliferation Rates
This compound effectively inhibits cellular proliferation rates in a dose-dependent manner. In human anaplastic astrocytoma cells (SW1088) and human glioblastoma cells (U87), this compound demonstrated an interesting reduction of more than 70% of the proliferation rate after 48 hours of treatment at nanomolar concentrations nih.govresearchgate.net. This inhibition of proliferation is a direct consequence of its ability to induce cell cycle arrest and subsequent apoptotic events nih.govresearchgate.net. In HUV-EC-C endothelial cells, a 72-hour treatment with 0.1 µM this compound decreased cell growth by 42.5% nih.govresearchgate.net.
Apoptosis Induction Mechanisms
Beyond its antiproliferative effects, this compound is a potent proapoptotic agent, inducing cell death in various tumor cell lines nih.govacs.orgaacrjournals.orgresearchgate.net. The induction of apoptosis by this compound involves several distinct molecular mechanisms, primarily activating the intrinsic mitochondrial pathway researchgate.netnih.govresearchgate.netresearchgate.net.
Activation of the Intrinsic Mitochondrial Pathway
This compound induces apoptosis by activating the intrinsic mitochondrial death pathway researchgate.netnih.govmdpi.com. A critical initial event observed is the disruption of the mitochondrial membrane potential (ΔΨm), which is detectable as a loss of fluorescence in TMRM-stained cells nih.govoup.comresearchgate.netresearchgate.net. This loss of mitochondrial potential reflects the initiation of apoptotic and/or nonapoptotic cell death pathways nih.govoup.com. Furthermore, Meriolin-induced mitochondrial toxicity is confirmed by the mitochondrial release of proapoptotic Smac and the processing of the dynamin-like GTPase OPA1, leading to subsequent fragmentation of mitochondria researchgate.netresearchgate.netresearchgate.net. Notably, meriolin derivatives, including this compound, have been shown to directly activate the mitochondrial apoptosis pathway even in the presence of antiapoptotic Bcl-2 protein, suggesting a potential to overcome therapeutic resistance often mediated by Bcl-2 overexpression in tumor cells researchgate.netnih.govresearchgate.netresearchgate.net.
Role of Caspase Cascade Activation and Cytochrome c Release
The activation of the intrinsic mitochondrial pathway by this compound leads to the release of cytochrome c from the mitochondria into the cytosol aacrjournals.orgresearchgate.netcore.ac.ukembopress.org. Once in the cytosol, cytochrome c plays a crucial role in initiating the caspase cascade core.ac.ukembopress.org. Apoptosis induced by meriolin derivatives requires caspase-9 and Apaf-1 as central mediators of the mitochondrial death pathway researchgate.netresearchgate.netresearchgate.net. This cascade culminates in the activation of effector caspases, such as caspase-3, and the subsequent cleavage of their substrates, including poly(ADP-ribose) polymerase 1 (PARP), which are hallmarks of apoptosis mdpi.comembopress.org.
Modulation of Anti-Apoptotic Protein Levels (e.g., Mcl-1 downregulation)
This compound, through its activity as a CDK inhibitor, particularly targeting CDK9, contributes to apoptosis induction by modulating the levels of anti-apoptotic proteins aacrjournals.orgresearchgate.netsemanticscholar.orgfrontiersin.org. A significant finding is the rapid downregulation of the survival factor Mcl-1 (Myeloid cell leukemia-1) following exposure to meriolins aacrjournals.orgresearchgate.net. CDK9 inhibition by meriolins leads to a decrease in RNA polymerase II phosphorylation, which in turn results in reduced levels of short-lived anti-apoptotic proteins like Mcl-1 oup.comoup.comresearchgate.netsemanticscholar.orgsigmaaldrich.cn. This downregulation of Mcl-1 allows for the activation of proapoptotic factors, thereby facilitating the apoptotic process oup.comoup.comresearchgate.netmdpi.comsemanticscholar.org.
Preclinical In Vivo Efficacy in Disease Models
This compound and related meriolin derivatives have demonstrated significant antitumor activity across a range of preclinical in vivo disease models, primarily through the inhibition of tumor growth in xenograft settings.
Tumor Growth Inhibition in Xenograft Models
Meriolins, specifically this compound and Meriolin 15, have shown strong antiproliferative activity against human glioma cell lines, such as SW1088 and U87, with nanomolar IC50 values. These compounds induce cell cycle arrest in the G2/M phase and lead to a loss of mitochondrial potential, indicative of apoptosis and/or non-apoptotic cell death, which contributes to the inhibition of proliferation and glioma cell death in vitro. nih.govresearchgate.netnih.gov
In in vivo glioblastoma xenograft models, Meriolin 15, a closely related derivative, significantly slowed tumor growth. For instance, in U87 glioblastoma xenograft models in nude mice, daily administration of Meriolin 15 at 5 mg/kg resulted in a substantial reduction in tumor volume. An 8-day treatment with Meriolin 15 led to approximately 50% (at 2 mg/kg/2d), 40% (at 5 mg/kg/2d), or 60% (at 5 mg/kg/d) inhibition of tumor growth in vivo. nih.gov
Table 1: Tumor Growth Inhibition in Glioblastoma Xenograft Model (Meriolin 15)
| Xenograft Model | Treatment Duration | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| U87 Glioblastoma | 8 days | 2 (every 2 days) | ~50% | nih.gov |
| U87 Glioblastoma | 8 days | 5 (every 2 days) | ~40% | nih.gov |
| U87 Glioblastoma | 8 days | 5 (daily) | ~60% | nih.gov |
Novel meriolin derivatives have exhibited pronounced cytotoxic potential in various human leukemia and lymphoma cell lines, including Jurkat (T-cell acute leukemia) and Ramos (Burkitt lymphoma) cells, as well as in primary patient-derived lymphoma and leukemia cells. These compounds induce cell cycle arrest and activate the intrinsic mitochondrial death pathway, which is crucial for their cytotoxic effects. mdpi.comnih.govresearchgate.net
Meriolin 3, another derivative within the meriolin class, has demonstrated potent inhibition of tumor growth in mouse xenograft models of Ewing's sarcoma and LS174T colorectal carcinoma. aacrjournals.orgcnrs.frresearchgate.netresearchgate.net
In the Ewing's sarcoma xenograft model, Meriolin 3 treatment resulted in a significant delay in tumor growth, with approximately 54% inhibition observed as early as 3 days after the initiation of treatment. aacrjournals.org For LS174T colorectal carcinoma xenografts, Meriolin 3 treatment led to substantial tumor growth inhibition. When administered at 5 mg/kg, it induced 59% inhibition of tumor growth, while a dose of 2 mg/kg resulted in 40% inhibition. researchgate.net
Table 2: Tumor Growth Inhibition in Ewing's Sarcoma and Colorectal Carcinoma Xenograft Models (Meriolin 3)
| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Ewing's Sarcoma | 1 | ~54% (after 3 days) | aacrjournals.org |
| LS174T Colorectal Carcinoma | 2 | 40% | researchgate.net |
| LS174T Colorectal Carcinoma | 5 | 59% | researchgate.net |
This compound has shown efficacy in preclinical breast cancer models. In MMTV-LMW-cyclin E transgenic mice, which serve as a model for low-molecular-weight cyclin E-induced breast cancer, treatment with this compound, acting as a CDK2 inhibitor, significantly delayed tumor formation. This treatment resulted in a 6.9-week difference in median survival for this compound-treated mice compared to control (DMSO-treated) mice, indicating its potential therapeutic activity in tumors overexpressing low-molecular-weight cyclin E. aacrjournals.org
Potential in Overcoming Acquired Drug Resistance Mechanisms
Meriolin derivatives, including this compound, exhibit promising potential in overcoming acquired drug resistance mechanisms in cancer cells. They have demonstrated the ability to induce cell death in various drug-resistant cancer cell lines. Specifically, meriolins were effective in inducing cell death in imatinib-resistant K562 and KCL22 chronic myeloid leukemia cells, as well as in cisplatin-resistant J82 urothelial carcinoma and 2102EP germ cell tumor cells. researchgate.net
A key aspect of their mechanism in overcoming resistance lies in their capacity to activate the mitochondrial apoptosis pathway. Tumor cells frequently acquire resistance by inactivating this pathway, often through the overexpression of antiapoptotic proteins such as Bcl-2. Meriolin derivatives, including Meriolin 16, have been shown to induce apoptosis even in Jurkat cells that overexpress the antiapoptotic Bcl-2 protein, highlighting their therapeutic potential against resistant phenotypes. researchgate.net
Advanced Analytical and Theoretical Methodologies in Meriolin 5 Research
Structural Elucidation and Binding Characterization Techniques
The structural characterization of Meriolin 5 and its interactions with target proteins are crucial for understanding its mechanism of action. Meriolins are designed with a 7-azaindole (B17877) moiety that facilitates hydrogen bonding within the enzyme pocket, leading to enhanced binding affinity mdpi.com. Specifically, the azaindole scaffold features a 2-aminopyrimidine (B69317) group at the 3-position and an alkoxy group at the 4-position, enabling interactions with the HP1 region and the ribose binding region of target kinases, respectively jst.go.jp.
X-ray Crystallography of Meriolin-Protein Complexes
X-ray crystallography has been instrumental in elucidating the precise binding modes of this compound. Crystal structures of this compound (referred to as 1e in some studies) in complex with CDK2/cyclin A have been successfully determined figshare.comacs.orgnih.govmdpi.com. These structures confirm that this compound binds within the ATP-binding pocket of the kinase figshare.comacs.orgnih.govmdpi.comrcsb.org. The Protein Data Bank (PDB) accession code for the complex of phosphorylated Thr160 CDK2/cyclin A with this compound is 3BHU acs.orgrcsb.org. This binding mode is characterized as a typical "normal" binding for azaindole inhibitors within the kinase active site jst.go.jp. Furthermore, molecular docking studies have predicted a common binding mode for other meriolin derivatives, such as meriolin 16 and 36, to the ATP-pocket of CDK2, with meriolin 16 also showing the ability to bind to the inactive ATP-bound crystal structure of CDK2 nih.gov.
Cellular and Biochemical Assays for Efficacy and Mechanism
Meriolins, including this compound, are recognized as potent antiproliferative and proapoptotic agents figshare.comacs.orgnih.gov. They demonstrate significant cytotoxicity against various cancer cell lines, often exhibiting IC50 values in the nanomolar range researchgate.netmdpi.comresearchgate.netresearchgate.net. Their cellular effects include inducing cell cycle arrest and apoptosis researchgate.netmdpi.comresearchgate.netoup.com.
Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis
Flow cytometry is a key technique used to analyze the impact of this compound on cell cycle progression and apoptosis. This method typically involves staining cell nuclei with propidium (B1200493) iodide to quantify DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases, as well as the detection of hypodiploid apoptotic nuclei mdpi.comnih.govoup.combiomolther.org.
Studies on U87 glioblastoma cells treated with this compound and Meriolin 15 revealed a significant arrest in the G2/M phase after 24 hours researchgate.netoup.com. After 48 hours of treatment with these compounds, a notable reduction in the G1 phase and a marked increase in the G2/M phase were observed in U87 cells oup.com. While no significant accumulation in the sub-G1 phase was observed after 48 hours, the compounds were shown to induce apoptosis mdpi.comnih.govoup.combiomolther.org. Apoptosis-induced DNA degradation is quantitatively assessed by measuring propidium iodide-stained apoptotic hypodiploid nuclei via flow cytometry mdpi.com.
Table 1: Effect of this compound and Meriolin 15 on U87 Cell Cycle Distribution (24h treatment) oup.com
| Treatment (0.1 µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 57.5 | 25.1 | 17.4 |
| This compound | 42.1 | 18.9 | 39.0 |
| Meriolin 15 | 40.2 | 19.5 | 40.3 |
Kinome Screening and In Vitro Kinase Assays for Target Identification
Meriolins are potent inhibitors of cyclin-dependent kinases (CDKs), and to a lesser extent, other kinases such as GSK-3 and DYRK1A figshare.comacs.orgaacrjournals.orgnih.gov. Kinome screening, a high-throughput method to assess kinase inhibition across a broad panel of kinases, has shown that meriolin derivatives like Meriolin 16 and 36 predominantly inhibit most CDKs, including CDK1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, and 20, with the notable exceptions of CDK4 and CDK6 researchgate.netnih.govresearchgate.net.
In vitro kinase assays are employed to determine the inhibitory activity of meriolins on specific CDKs, such as CDK1/cyclin B1, CDK2/cyclin A2, and CDK9/cyclin T aacrjournals.orgnih.gov. These assays often utilize luminescence-based detection to quantify kinase activity nih.govfrontiersin.org. This compound, along with other meriolins, has been identified as a particularly potent inhibitor of CDK2 and CDK9, a characteristic that correlates strongly with their observed proapoptotic efficacy figshare.comacs.orgaacrjournals.orgnih.govrcsb.org. For instance, Meriolin 16 and 36 demonstrated inhibition of CDK1, 2, and 9 in luminescence-based kinase activity assays nih.gov.
Table 2: Kinase Inhibition by Meriolin 16 and 36 (Luminescence-based Kinase Activity Assay) nih.gov
| Kinase Complex | Meriolin 16 Inhibition | Meriolin 36 Inhibition |
| CDK1/cyclin B1 | Potent Inhibition | Potent Inhibition |
| CDK2/cyclin A2 | Potent Inhibition | Potent Inhibition |
| CDK9/cyclin T | Potent Inhibition | Potent Inhibition |
RNA Synthesis and Protein Phosphorylation Assays
Beyond direct kinase inhibition, research investigates the downstream effects of meriolins on cellular processes like RNA synthesis and protein phosphorylation. Meriolin 16, for example, has been shown to prevent the CDK9-mediated phosphorylation of RNA polymerase II at Ser2, a critical event for the initiation of transcription researchgate.netaacrjournals.orgmdpi.comnih.govresearchgate.net.
Quantification of de novo RNA synthesis, typically measured by the incorporation of 5-ethynyl-uridin (EU), revealed that Meriolin 16 and Meriolin 36 reduced EU incorporation in HeLa cells. Specifically, Meriolin 16 decreased incorporation to approximately 60%, while Meriolin 36 reduced it to about 50% after 24 hours of treatment at their respective IC25 concentrations researchgate.netnih.gov.
Meriolins also interfere with CDK-mediated phosphorylation of the retinoblastoma (RB) protein, a key regulator of cell cycle progression nih.gov. Meriolin 16 was observed to reduce the phosphorylation of RB at p-Ser249 and p-Thr252 after 24 hours of treatment nih.gov. Additionally, meriolins inhibit phosphorylation at CDK1 and CDK4 sites aacrjournals.orgrcsb.org.
Table 3: Effect of Meriolin 16 and 36 on RNA Synthesis (HeLa cells, 24h at IC25) researchgate.netnih.gov
| Compound | Reduction in EU Incorporation (%) |
| Meriolin 16 | ~40 |
| Meriolin 36 | ~50 |
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental for evaluating the cytotoxic and growth-inhibitory effects of this compound. These assays measure markers associated with the number of viable cells and are frequently employed to assess cytotoxic effects or cell proliferation nih.govbiotium.com. Common methodologies include colorimetric tetrazolium reduction assays (e.g., MTT, XTT), resazurin (B115843) reduction assays, protease substrate assays, and luminogenic ATP assays nih.govbiotium.com.
The AlamarBlue® viability assay is often used to assess cell viability nih.govresearchgate.net. Studies have shown that meriolin derivatives, such as Meriolin 16, 31, and 36, exhibit high cytotoxicity in Ramos lymphoma cells, with IC50 values ranging from 50 nM to 170 nM after 24 hours of treatment researchgate.net.
Cell proliferative activity is commonly measured using techniques like the BrdU assay, which quantifies the incorporation of bromodeoxyuridine into newly synthesized DNA nih.govbioradiations.com. EdU incorporation can also be analyzed via microscopy to assess proliferation nih.gov. Research indicates that even non-lethal doses of Meriolin 16 and 36 induce a substantial decrease in proliferation in Ramos cells after 24 hours nih.gov.
Table 4: Cytotoxicity of Meriolin Derivatives in Ramos Lymphoma Cells (24h treatment) researchgate.net
| Compound | IC50 (nM) |
| Meriolin 16 | 50 |
| Meriolin 31 | 90 |
| Meriolin 36 | 170 |
Computational Biophysical Chemistry Applications
Computational biophysical chemistry applications in this compound research primarily involve the use of theoretical models and simulations to understand its interactions with biological targets. This field leverages computational tools to predict and analyze molecular properties, bioactivity, and drug-target interactions researchgate.net. Such approaches are vital for shortening the drug discovery pipeline, particularly in the screening and hit-to-lead phases, by providing detailed knowledge about the molecular substructures critical for inhibitory action researchgate.net. The "Computational Biophysical Chemistry" research group at Forschungszentrum Jülich, for instance, actively publishes on meriolin congeners, indicating a focus on these compounds within the computational domain fz-juelich.demdpi.com.
Drug-to-Target Modeling
Drug-to-target modeling is a fundamental application within computational biophysical chemistry, aiming to predict and characterize the binding interactions between a compound and its specific biological target. For meriolins, including this compound, these studies have predominantly focused on their interaction with cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and frequently dysregulated in cancer nih.govresearchgate.netoup.com.
Molecular docking studies have been extensively employed to investigate the structural basis of the binding mechanism of meriolin derivatives to CDKs. For instance, drug-to-target modeling predicted a common binding mode for meriolin 16 and meriolin 36 within the ATP-pocket of CDK2, with meriolin 36 exhibiting an additional "flipped" binding orientation nih.govresearchgate.netnih.gov. Given the high conservation of the active site across various inhibited CDKs, it is inferred that meriolins likely share a similar binding mode across these kinases nih.gov.
Beyond theoretical predictions, experimental validation through co-crystallization has provided atomic-level detail. The crystal structures of this compound (referred to as 1e) in complex with CDK2/cyclin A have revealed distinct orientations of this compound within the ATP-binding pocket of CDK2 when compared to other inhibitors like variolin B figshare.comnih.gov. This difference in binding orientation is hypothesized to contribute, at least in part, to the enhanced efficiency observed with the meriolin family in inhibiting CDK2 and, consequently, their impact on cell growth oup.com.
The antiproliferative properties of this compound have been quantified through dose-dependent inhibition studies, yielding nanomolar IC50 values in various glioma cell lines. For example, this compound demonstrated significant growth reduction in SW1088 and U87 glioma cell lines, with IC50 values of 32 nM and 18.4 nM, respectively oup.com. These findings underscore the potent inhibitory activity predicted and observed through drug-to-target modeling.
Table 1: Antiproliferative IC50 Values for this compound in Glioma Cell Lines
| Cell Line | IC50 (nM) |
| SW1088 | 32 |
| U87 | 18.4 |
Data derived from reference oup.com.
Theoretical Investigations of Compound-Target Interaction Dynamics
While drug-to-target modeling often provides static snapshots of binding, theoretical investigations of compound-target interaction dynamics delve into the time-dependent behavior of these complexes. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the flexibility of both the ligand and the target protein, providing insights into binding stability, conformational changes, and the kinetics of interaction nih.govacs.org.
Although specific detailed molecular dynamics investigations solely on this compound's interaction dynamics were not explicitly detailed in the search results, the broader field of computational biophysical chemistry frequently employs MD simulations to refine docking results and evaluate ligand-binding stability acs.org. For instance, studies on other marine-derived compounds targeting CDK5 have utilized multi-stage virtual screening, MM/GBSA analysis, and subsequent molecular dynamics simulations (up to 200 nanoseconds) to assess interaction stability and binding patterns nih.gov. The inclusion of tools like "Free Energy Workflow (FEW)" within computational biophysical chemistry research groups further highlights the capability for dynamic and energetic analyses of ligand-protein interactions fz-juelich.de.
The understanding gained from co-crystallization data, which shows different orientations of this compound within the CDK2 ATP-binding pocket figshare.comnih.gov, implicitly suggests dynamic aspects of its interaction. Theoretical investigations, particularly MD simulations, could further elucidate how this compound achieves its specific binding pose and how its interaction with the target evolves over time, providing a more complete picture beyond static docking predictions.
Q & A
Q. How can computational methods (e.g., molecular docking, QSAR) enhance the design of this compound derivatives with improved pharmacokinetics?
- Methodological Answer : Perform virtual screening against target crystal structures to prioritize derivatives with optimal binding energy. Use QSAR models to predict ADMET properties (e.g., logP, CYP450 inhibition). Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
- Key Evidence : Computational-aided design accelerates lead optimization while reducing experimental costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
